Monoamine Transporter Selectivity: DAT/NET vs. SERT Inhibition Potency
Prolintane displays at least 10-fold higher inhibitory potency at dopamine transporter (DAT) and norepinephrine transporter (NET) compared to serotonin transporter (SERT) across all tested compounds in the series [1]. This DAT/SERT selectivity ratio serves as a key differentiator from methyl-substituted prolintane analogs (2-, 3-, or 4-methyl), which exhibit enhanced SERT inhibition potency relative to DAT, thereby lowering the DAT/SERT ratio and suggesting reduced abuse liability [2].
| Evidence Dimension | SERT inhibitory potency ratio vs. DAT |
|---|---|
| Target Compound Data | ≥10-fold weaker at hSERT vs. DAT (prolintane) |
| Comparator Or Baseline | 2-/3-/4-methyl substituted prolintane analogs: enhanced SERT inhibition, reduced DAT/SERT ratio |
| Quantified Difference | ≥10-fold difference in SERT vs. DAT potency for prolintane; methyl substitution lowers DAT/SERT ratio |
| Conditions | Radiotracer flux assays in transfected human embryonic kidney 293 (HEK293) cells expressing human DAT, NET, and SERT [1] |
Why This Matters
For researchers designing experiments on dopaminergic vs. serotonergic contributions to stimulant effects, prolintane provides a cleaner DAT/NET-predominant pharmacological signal compared to methyl-substituted analogs with mixed DAT/SERT activity.
- [1] Kastner N, Islam MN, Dybek M, et al. Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. J Biol Chem. 2025;301(12):110903. View Source
- [2] Kastner N, Islam MN, Dybek M, et al. Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. J Biol Chem. 2025;301(12):110903. View Source
